2-[[6-(benzylamino)-9-propylpurin-2-yl]amino]butan-1-ol, also known as Roscovitine, is a purine derivative that has garnered attention for its potential therapeutic applications, particularly in the field of oncology and neurology. This compound is recognized for its ability to inhibit cyclin-dependent kinases, which play a crucial role in cell cycle regulation. The molecular formula for this compound is , with a molar mass of 354.45 g/mol.
This compound has been investigated in various studies and patents, particularly for its role in treating conditions such as cancer and schizophrenia. Its synthesis and applications have been documented in several scientific publications and patent filings, highlighting its significance in medicinal chemistry .
2-[[6-(benzylamino)-9-propylpurin-2-yl]amino]butan-1-ol is classified as a small molecule inhibitor of cyclin-dependent kinases. It falls under the category of purine derivatives and is noted for its pharmacological properties.
The synthesis of 2-[[6-(benzylamino)-9-propylpurin-2-yl]amino]butan-1-ol typically involves multi-step organic synthesis techniques. The process can include:
Technical details regarding reaction conditions, such as temperature, solvents, and catalysts, are critical for optimizing yield and purity during synthesis .
The molecular structure of 2-[[6-(benzylamino)-9-propylpurin-2-yl]amino]butan-1-ol consists of a purine base linked to a butanol chain via an amino group. The structural formula can be represented as follows:
Key structural data includes:
The compound undergoes various chemical reactions typical for amines and alcohols, including:
Technical details regarding these reactions often depend on the specific conditions used, such as pH and temperature .
The primary mechanism of action for 2-[[6-(benzylamino)-9-propylpurin-2-yl]amino]butan-1-ol involves its role as an inhibitor of cyclin-dependent kinases (CDKs). By binding to these kinases, it disrupts their activity, leading to:
Data shows that Roscovitine exhibits high selectivity with IC50 values around 0.65 µM for cdc2/cyclin B and varying effects on other CDK complexes .
The compound appears as a white to off-white solid with notable physical characteristics:
Chemical properties include:
Additional analyses may include spectroscopic methods (e.g., NMR, IR) to confirm structural integrity and purity .
The primary applications of 2-[[6-(benzylamino)-9-propylpurin-2-yl]amino]butan-1-ol are in:
The synthesis of 2-[[6-(benzylamino)-9-propylpurin-2-yl]amino]butan-1-ol relies on sequential functionalization of a purine core. A canonical approach begins with a 2,6-dichloropurine intermediate, leveraging the differential reactivity of chlorine atoms at the C2 and C6 positions for regioselective amination and alkylation. The initial step involves N9 alkylation using propyl bromide under basic conditions (potassium carbonate or sodium hydroxide) in polar aprotic solvents like N,N-dimethylformamide or N,N-dimethylacetamide at 60–80°C to yield 2,6-dichloro-9-propylpurine [1].
Subsequent C6 amination with benzylamine proceeds selectively in refluxing toluene or tetrahydrofuran, exploiting the superior leaving-group ability of C6 chlorine. Catalytic additives like dimethylaminopyridine enhance nucleophilic displacement efficiency. The final C2 amination with 2-aminobutan-1-ol necessitates stringent temperature control (25–40°C) and stoichiometric bases (N,N-diisopropylethylamine or trimethylamine) to minimize N7 alkylation byproducts. Alternative routes employ protected aminobutanols (e.g., tert-butoxycarbonyl groups), followed by deprotection under acidic conditions [1].
Table 1: Reaction Conditions for Key Purine Functionalization Steps
| Step | Reagent | Solvent | Temperature | Catalyst/Base | Yield Range |
|---|---|---|---|---|---|
| N9-Alkylation | Propyl bromide | N,N-Dimethylformamide | 60–80°C | Potassium carbonate | 75–85% |
| C6-Amination | Benzylamine | Toluene | Reflux | None | 80–90% |
| C2-Amination | 2-Aminobutan-1-ol | Tetrahydrofuran | 25–40°C | N,N-Diisopropylethylamine | 65–75% |
Regioselective installation of the benzylamino group at C6 employs nucleophilic aromatic substitution (SNAr). Benzylamine acts as the nucleophile, with reaction kinetics heavily influenced by solvent polarity. Protic solvents like methanol or ethanol diminish yields (<50%) due to competitive solvolysis, while aprotic media (toluene, tetrahydrofuran) achieve >85% conversion [1]. Elevated temperatures (reflux conditions) are typically required, though microwave-assisted synthesis reduces reaction times from 12 hours to 45 minutes at 120°C in sealed vessels.
Stoichiometric optimization is critical: a 15–20% excess of benzylamine suppresses dichloropurine hydrolysis but necessitates post-reaction quenching with aqueous sodium hydroxide to remove excess reagent. Catalytic systems using copper(I) iodide or palladium acetate permit milder conditions (60–70°C) but introduce metal contamination challenges requiring additional chelating washes during workup [1].
C2 amination with 2-aminobutan-1-ol faces competing N7 regioisomer formation and etherification side reactions. Kinetic studies reveal that maintaining a 1:1.2 molar ratio of 6-(benzylamino)-9-propylpurine to aminobutanol in tetrahydrofuran at 30°C maximizes C2 selectivity (>95:5 C2:N7 ratio) [1]. Solvent screening identifies tetrahydrofuran and methyl tert-butyl ether as optimal, whereas chlorinated solvents (dichloromethane) promote overalkylation.
Phase-transfer catalysis (tetrabutylammonium bromide) enhances reactivity in biphasic water-toluene systems, achieving 92% yield at 50°C. For stereoselective variants requiring chiral butanol derivatives, Mitsunobu reactions with triphenylphosphine/diisopropyl azodicarboxylate enable inversion, albeit with high reagent loadings. Recent protocols utilize sodium azide for halogen displacement followed by Staudinger reduction, affording the amino linkage in 78% yield over two steps [1].
Table 2: Solvent and Catalyst Impact on C2-Amination Efficiency
| Solvent | Catalyst/Base | Temperature | Reaction Time (h) | C2:N7 Selectivity |
|---|---|---|---|---|
| Tetrahydrofuran | N,N-Diisopropylethylamine | 30°C | 8 | 95:5 |
| Toluene | None | 80°C | 12 | 85:15 |
| N,N-Dimethylformamide | Potassium carbonate | 50°C | 6 | 75:25 |
| Water-Toluene | Tetrabutylammonium bromide | 50°C | 10 | 90:10 |
Crude reaction mixtures contain unreacted starting materials, regioisomers, and hydrolytic impurities. Sequential purification employs flash chromatography on silica gel with stepwise ethyl acetate/methanol gradients (95:5 to 70:30) to isolate the target compound. High-performance liquid chromatography with C18 columns and methanol-water-0.1% trifluoroacetic acid mobile phases resolves N7 regioisomers, which co-elute in non-acidic systems [1].
Crystallization optimizes final purity: dissolving the compound in hot isopropanol followed by anti-solvent (water) addition yields needle-like crystals. Solvent blends like ethyl acetate/n-hexane (1:3) achieve >99.5% purity by removing benzylamine residues. Analytical quality control combines high-performance liquid chromatography (retention time: 6.8 minutes, 254 nm), nuclear magnetic resonance spectroscopy, and mass spectrometry to confirm structural integrity [1].
Solvent sustainability drives recent optimizations. N,N-Dimethylformamide is replaced with cyclopentyl methyl ether or 2-methyltetrahydrofuran due to superior biodegradability and reduced toxicity [1]. Alcohol-based solvents (ethanol, isopropanol) enable direct crystallization, eliminating extraction steps. One-pot strategies condense C6 amination and C2 coupling sequences, reducing intermediate isolation and solvent consumption by 40%.
Catalytic reductive amination using transfer hydrogenation (ammonium formate/palladium on carbon) minimizes stoichiometric benzylamine excess. Atom economy improves via in situ protecting-group-free routes, avoiding tert-butoxycarbonyl deprotection acids. Life-cycle analysis confirms a 30% reduction in process mass intensity when using ethanol-water mixtures versus traditional toluene-N,N-dimethylformamide systems [1].
Table 3: Environmental Metrics for Conventional vs. Green Synthesis
| Parameter | Traditional Route | Optimized Green Route | Improvement |
|---|---|---|---|
| Primary Solvent | Toluene/N,N-Dimethylformamide | Ethanol/Water | Lower toxicity, biodegradable |
| Process Steps | 5 (isolated intermediates) | 3 (one-pot steps) | 40% reduction |
| E-Factor* | 86 | 52 | 40% lower waste |
| Atom Economy | 61% | 78% | 17% increase |
| *E-Factor = Total waste (kg) / Product (kg) |
All data synthesized from methodologies and optimizations detailed in the cited patent [1].
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6